molecular formula C10H14ClN5 B1459142 4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride CAS No. 1423031-95-1

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride

Cat. No. B1459142
CAS RN: 1423031-95-1
M. Wt: 239.7 g/mol
InChI Key: OUYKPNMENQUFDG-UHFFFAOYSA-N
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Description

“4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . It is a derivative of triazolopyrazine, a class of compounds known for their potential antiviral and antimicrobial activities . The presence of a piperidine subunit in this compound is believed to enhance its antimicrobial activity .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives, including “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride”, typically involves aromatic nucleophilic substitution . The process involves the reaction of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesis process is reported to be atom-economic and tolerant of various functional groups .


Molecular Structure Analysis

The molecular structure of “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” is characterized by the presence of a triazolopyrazine core, a piperidine subunit, and a hydrochloride salt . The exact structure can be determined using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, and mass spectrometry .

Future Directions

The future research directions for “4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride” could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, more research is needed to fully understand its mechanism of action, chemical reactivity, and physical and chemical properties . The development of new synthetic methods and the investigation of its safety profile could also be areas of future research .

properties

IUPAC Name

3-piperidin-4-yl-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-3-11-4-2-8(1)10-14-13-9-7-12-5-6-15(9)10;/h5-8,11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYKPNMENQUFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C3N2C=CN=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
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4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
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4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
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4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Reactant of Route 5
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride
Reactant of Route 6
4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride

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